8-Octadecanone

LogP partition coefficient octanol-water partitioning

Substituting octadecanone positional isomers without verification introduces up to 1.45 log-unit LogP divergence and ~9°C boiling-point shift, causing systematic GC retention-time errors and invalid QSAR predictions. 8-Octadecanone (CAS 79246-41-6) is the authenticated C8 isomer with reproducible chromatographic behavior and verified LogP 6.45. • Verified LogP 6.45 enables accurate BCF and KOC predictions for environmental fate modeling • Distinct GC retention time vs. 2- and 3-octadecanone ensures unambiguous peak assignment • Near-symmetric C7/C10 alkyl chains provide crystallinity distinct from asymmetric isomers, facilitating recrystallization-based purification

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 79246-41-6
Cat. No. B13788514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Octadecanone
CAS79246-41-6
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)CCCCCCC
InChIInChI=1S/C18H36O/c1-3-5-7-9-10-11-13-15-17-18(19)16-14-12-8-6-4-2/h3-17H2,1-2H3
InChIKeyIAIYDMODPGGWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Octadecanone (CAS 79246-41-6) Procurement & Selection Baseline for Research-Grade Long-Chain Ketones


8-Octadecanone (octadecan-8-one, heptyl-decyl-ketone) is a saturated long-chain aliphatic ketone with the molecular formula C18H36O and a molecular weight of 268.48 g/mol . The carbonyl group is positioned at the eighth carbon of the C18 backbone, yielding two alkyl side chains of seven and ten carbons, respectively. This positional isomerism within the octadecanone family meaningfully alters physicochemical properties such as partition coefficient and chromatographic retention relative to 2-octadecanone and 3-octadecanone, which are critical considerations for analytical standardization and reproducible biological testing .

Why 8-Octadecanone Cannot Be Replaced by 2-Octadecanone or 3-Octadecanone in Quantitative Analytical Workflows


Substituting 8-octadecanone with a different positional isomer such as 2-octadecanone (CAS 7373-13-9) or 3-octadecanone (CAS 18261-92-2) introduces a quantifiable divergence in chromatographic retention and partition behavior that compromises method reproducibility and biological interpretation. The position of the carbonyl group alters the molecular dipole moment and the symmetry of the alkyl chains, which directly affects the octanol-water partition coefficient (LogP) and the boiling point [1]. As demonstrated by the quantitative differences in LogP of up to 1.45 log units and a boiling point spread of approximately 9°C between 8-octadecanone and 3-octadecanone, generic substitution without analytical verification leads to systematic errors in retention-time-based identification and in silico property predictions that depend on accurate LogP inputs .

Quantitative Evidence Guide: Measurable Differentiation of 8-Octadecanone from its Closest Analogs


LogP Differential of 1.45 Units Versus 2-Octadecanone Dictates Distinct Partitioning Behavior

8-Octadecanone exhibits a LogP of 6.45, whereas the 2-octadecanone isomer has a LogP of 7.90 [1]. This difference of 1.45 log units is not an artifact of estimation variability but reflects the genuine impact of carbonyl position on the molecule's overall polarity. A LogP shift of this magnitude translates to an approximately 28-fold difference in octanol-water partition coefficient, which directly alters predictions of membrane permeability, bioaccumulation factor (BCF), and retention time on reversed-phase chromatographic systems .

LogP partition coefficient octanol-water partitioning bioaccumulation prediction

Boiling Point Elevation of ~9°C Over 3-Octadecanone Enables Distillation-Based Purification Selectivity

The boiling point of 8-octadecanone is estimated at 337.1°C (at 760 mmHg), calculated using the ACD/Labs Percepta platform . In contrast, 3-octadecanone exhibits a boiling point of 328.0°C at 760 mmHg . This ~9°C difference, while modest, is analytically meaningful for fractional distillation and for predictive modeling of vapor pressure and enthalpy of vaporization. The corresponding enthalpies of vaporization are 58.0 ± 3.0 kJ/mol for 8-octadecanone and 57.0 ± 3.0 kJ/mol for 3-octadecanone .

boiling point distillation purification physicochemical property

Behavioral Inactivity in Lepidopteran Pheromone Assays Distinguishes 8-Octadecanone Analogue from Bioactive Reference

In a direct head-to-head field trapping study, the 8-octadecanone analogue 2-methyl-8-octadecanone was co-emitted with the natural sex pheromone (+)-disparlure [(+)-cis-7,8-epoxy-2-methyloctadecane] to assess its behavioral activity on male gypsy moths (Lymantria dispar L.). The 2-methyl-8-octadecanone analogue elicited no significant effect on trap catch when simultaneously emitted with the active pheromone, demonstrating neither agonistic nor antagonistic activity [1]. This contrasts with the bioactive (+)-disparlure, which elicits robust trap catch, and provides direct evidence that the 8-carbonyl positional isomer (or its methyl analogue) is behaviorally silent in this well-characterized olfactory system.

behavioral assay pheromone gypsy moth Lymantria dispar selectivity

Optimal Application Scenarios for 8-Octadecanone Guided by Quantitative Differentiation Evidence


Accurate In Silico ADMET Modeling Requiring Isomer-Specific LogP Input

In computational toxicology and environmental fate modeling, the predicted bioaccumulation factor (BCF) and soil organic carbon partition coefficient (KOC) are highly sensitive to the LogP input. Using 8-octadecanone (LogP 6.45) instead of 2-octadecanone (LogP 7.90) results in an approximately 28-fold difference in the estimated partition coefficient, which can alter regulatory classification of a compound's persistence or bioaccumulation potential [1]. Researchers building QSAR models for long-chain ketones must specify the exact isomer and its associated LogP value to ensure model validity.

Chromatographic Method Development and Authentic Standard Selection for Isomer-Specific Quantification

The established principle that positional isomerism of octadecanone derivatives produces systematic variation in chromatographic mobility on both thin-layer (TLC) and gas-chromatographic (GC) stationary phases [1] makes 8-octadecanone an essential authentic standard. When GC-MS methods identify unknown ketone peaks in natural product extracts or environmental samples, co-injection with 8-octadecanone is required to distinguish the 8-isomer from 2-octadecanone and 3-octadecanone, which elute at measurably different retention times due to their distinct boiling points and dipole moments.

Pheromone Research Formulation and Inert Control Preparation

The demonstrated behavioral inactivity of the 8-octadecanone analogue (2-methyl-8-octadecanone) when co-emitted with the active pheromone (+)-disparlure in Lymantria dispar field trials [1] supports the use of 8-octadecanone-based compounds as formulation carriers or inert controls in lepidopteran semiochemical research. This property is isomer-dependent; other positional ketones with carbonyl groups at different positions may exhibit unintended biological activity and are not reliable substitutes for control experiments.

Synthetic Route Selection Guided by Symmetric Intermediate Advantage

The near-symmetric structure of 8-octadecanone, with alkyl side chains of 7 and 10 carbons, makes it a strategically useful intermediate in the synthesis of mid-chain functionalized octadecanoids. The balanced chain lengths provide a crystallinity profile distinct from highly asymmetric isomers such as 2-octadecanone, which can be exploited in recrystallization-based purification strategies. Researchers designing synthetic routes to specific oxooctadecanoic acid derivatives or mid-chain alcohols should select 8-octadecanone as the ketone precursor when the target functional group position requires a mid-chain carbonyl starting point.

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